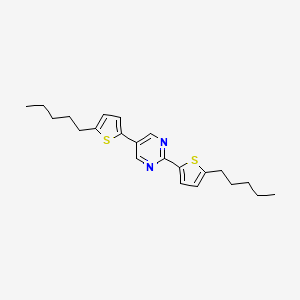
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(5-pentylthiophen-2-yl)pyrimidine: is an organic compound that features a pyrimidine core substituted with two thiophene rings at the 2 and 5 positions The thiophene rings are further substituted with pentyl groups at the 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Substitution with Pentyl Groups: The thiophene rings are then substituted with pentyl groups at the 5 positions using alkylation reactions.
Formation of Pyrimidine Core: The final step involves the formation of the pyrimidine core through a cyclization reaction involving the substituted thiophene rings and appropriate reagents like guanidine hydrochloride or thiourea under basic conditions
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene or pyrimidine derivatives
Applications De Recherche Scientifique
Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .
Mécanisme D'action
The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
2,5-Bis(thiophen-2-yl)pyrimidine: Lacks the pentyl substitution, leading to different physical and chemical properties.
2,5-Bis(5-methylthiophen-2-yl)pyrimidine: Substituted with methyl groups instead of pentyl groups, affecting its solubility and reactivity.
Uniqueness: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is unique due to the presence of pentyl groups, which enhance its solubility in organic solvents and improve its interaction with biological targets. This makes it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
388616-43-1 |
|---|---|
Formule moléculaire |
C22H28N2S2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
2,5-bis(5-pentylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3 |
Clé InChI |
NZAMBIVKOCPAJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


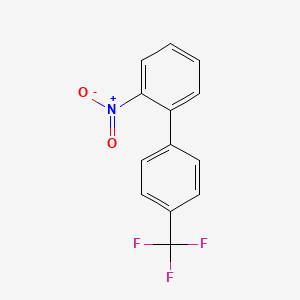
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)
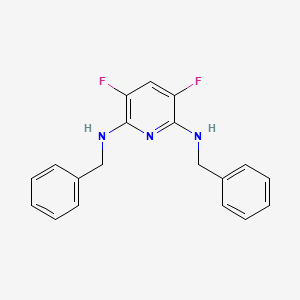
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
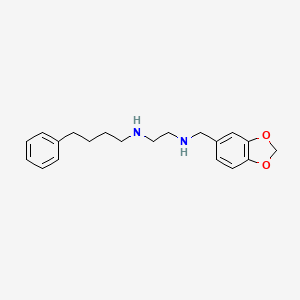
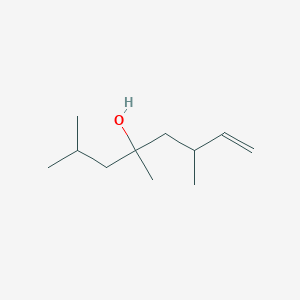
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
